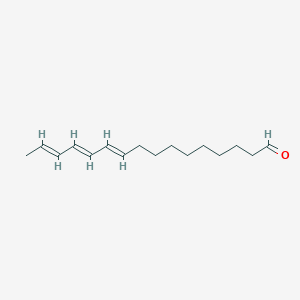
10E,12E,14E-Hexadecatrienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10E,12E,14E-Hexadecatrienal: is a fatty aldehyde with the molecular formula C16H26O . It is characterized by three conjugated double bonds at the 10th, 12th, and 14th positions in the carbon chain. This compound is known for its role as a sex pheromone in certain insect species, particularly in the moth Manduca sexta .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10E,12E,14E-Hexadecatrienal involves stereoselective methods to ensure the correct configuration of the double bonds. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene aldehyde . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, such as using high-purity reagents and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions: 10E,12E,14E-Hexadecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like Grignard reagents in anhydrous conditions
Major Products:
Oxidation: Hexadecatrienoic acid.
Reduction: Hexadecatrienol.
Substitution: Various substituted hexadecatrienals depending on the nucleophile used
Aplicaciones Científicas De Investigación
10E,12E,14E-Hexadecatrienal has several applications in scientific research:
Chemistry: Used as a model compound in studies of conjugated systems and stereoselective synthesis.
Biology: Functions as a sex pheromone in insect behavior studies, particularly in moths like Manduca sexta.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry .
Mecanismo De Acción
The mechanism of action of 10E,12E,14E-Hexadecatrienal as a sex pheromone involves binding to specific olfactory receptors in the target insect species. This binding triggers a signaling cascade that leads to behavioral responses such as attraction or mating behavior. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of the insects .
Comparación Con Compuestos Similares
- 10E,12Z,14E-Hexadecatrienal
- 10E,12E,14Z-Hexadecatrienal
- 10E,12Z,14Z-Hexadecatrienal
Comparison: 10E,12E,14E-Hexadecatrienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The different isomers have varying degrees of effectiveness in eliciting responses in insects, highlighting the importance of stereochemistry in biological interactions .
Propiedades
Fórmula molecular |
C16H26O |
|---|---|
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
(10E,12E,14E)-hexadeca-10,12,14-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2+,5-4+,7-6+ |
Clave InChI |
QXMRYABYXKUWCX-ICDJNDDTSA-N |
SMILES isomérico |
C/C=C/C=C/C=C/CCCCCCCCC=O |
SMILES canónico |
CC=CC=CC=CCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















